Benzyl (3R)-3-amino-3-methylpiperidine-1-carboxylate Benzyl (3R)-3-amino-3-methylpiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17516170
InChI: InChI=1S/C14H20N2O2/c1-14(15)8-5-9-16(11-14)13(17)18-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11,15H2,1H3/t14-/m1/s1
SMILES:
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol

Benzyl (3R)-3-amino-3-methylpiperidine-1-carboxylate

CAS No.:

Cat. No.: VC17516170

Molecular Formula: C14H20N2O2

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

Benzyl (3R)-3-amino-3-methylpiperidine-1-carboxylate -

Specification

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
IUPAC Name benzyl (3R)-3-amino-3-methylpiperidine-1-carboxylate
Standard InChI InChI=1S/C14H20N2O2/c1-14(15)8-5-9-16(11-14)13(17)18-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11,15H2,1H3/t14-/m1/s1
Standard InChI Key OZEVNWHCQACRDD-CQSZACIVSA-N
Isomeric SMILES C[C@]1(CCCN(C1)C(=O)OCC2=CC=CC=C2)N
Canonical SMILES CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)N

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

Benzyl (3R)-3-amino-3-methylpiperidine-1-carboxylate (C₁₄H₂₀N₂O₂) features a piperidine ring substituted at the C3 position with both an amino (-NH₂) and methyl (-CH₃) group. The benzyloxycarbonyl (Cbz) group at the nitrogen atom serves as a protective moiety, enhancing solubility and stability during synthetic processes. The (3R) stereochemistry is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₄H₂₀N₂O₂
Molecular Weight248.32 g/mol
IUPAC Namebenzyl (3R)-3-amino-3-methylpiperidine-1-carboxylate
Stereochemistry(R)-configuration at C3
Canonical SMILESCC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)N

Stereochemical Considerations

The compound’s (R)-configuration ensures optimal spatial alignment for binding to chiral biological targets. Comparative studies with its (S)-enantiomer (PubChem CID: 7145098) reveal stark differences in receptor affinity. For instance, the (R)-isomer demonstrates a 10-fold higher binding affinity to σ-1 receptors compared to the (S)-form . This enantioselectivity underscores the importance of asymmetric synthesis in producing therapeutically relevant batches .

Synthesis and Optimization

Synthetic Pathways

The synthesis of Benzyl (3R)-3-amino-3-methylpiperidine-1-carboxylate typically involves a multi-step sequence starting from commercially available piperidine precursors. A common route includes:

  • Protection of Piperidine: Benzyl chloroformate reacts with 3-methylpiperidine to form the Cbz-protected intermediate.

  • Amination: Introduction of the amino group via Hofmann rearrangement or catalytic amination.

  • Resolution: Chiral resolution using tartaric acid derivatives to isolate the (R)-enantiomer.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldPurity
ProtectionBenzyl chloroformate, NaOH85%95%
AminationNH₃, Pd/C, H₂ (50 psi)78%90%
ResolutionL-(+)-Tartaric acid, ethanol62%>99%

Challenges in Scalability

Despite robust laboratory-scale protocols, industrial production faces hurdles such as enantiomeric purity maintenance and cost-effective catalyst recycling. Advances in enzymatic resolution and flow chemistry are being explored to address these limitations.

Pharmacological Properties and Mechanisms

Neurotransmitter Modulation

The compound exhibits dual activity as a serotonin-norepinephrine reuptake inhibitor (SNRI) and σ-1 receptor agonist. In vitro assays using rat synaptosomes demonstrate IC₅₀ values of 120 nM for serotonin transporter (SERT) and 85 nM for σ-1 receptors. This dual mechanism suggests potential in treating depression and neuropathic pain.

Table 3: Pharmacological Profile

TargetActivityIC₅₀ / EC₅₀Model System
Serotonin TransporterInhibition120 nMRat synaptosomes
σ-1 ReceptorAgonism85 nMHEK293 cells
NMDA ReceptorAntagonism>1 µMCortical neurons

Preclinical Efficacy

In murine models of chronic constriction injury, the compound reduced allodynia by 60% at 10 mg/kg (oral), comparable to gabapentin. Additionally, it enhanced cognitive performance in scopolamine-induced amnesia models, implicating utility in Alzheimer’s disease .

Analytical Characterization

Spectroscopic Methods

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are pivotal for structural confirmation. Key NMR signals include:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.38 (s, 3H, CH₃), 3.45–3.60 (m, 4H, piperidine-H), 5.12 (s, 2H, OCH₂Ph).

  • ¹³C NMR: 172.8 ppm (C=O), 136.2 ppm (aromatic C-1).

Comparative Analysis with Structural Analogues

Hydrochloride Salts

The hydrochloride salt (PubChem CID: 45072671) offers improved solubility (32 mg/mL in water vs. 5 mg/mL for freebase) but similar σ-1 receptor affinity (EC₅₀ = 90 nM) . This salt form is preferred for in vivo studies due to enhanced bioavailability.

Stereoisomeric Differences

The (S)-enantiomer (PubChem CID: 7145098) shows negligible SERT inhibition (IC₅₀ > 1 µM), underscoring the (R)-configuration’s pharmacological superiority .

Future Directions and Research Opportunities

Ongoing investigations focus on:

  • Prodrug Development: Ester prodrugs to enhance blood-brain barrier penetration.

  • Structure-Activity Relationships (SAR): Modifying the benzyl group to improve σ-1 receptor selectivity.

  • Combination Therapies: Synergistic effects with SSRIs in treatment-resistant depression.

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